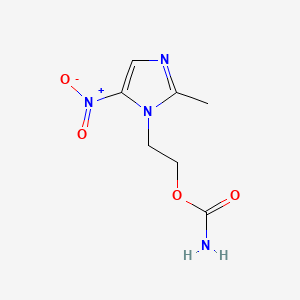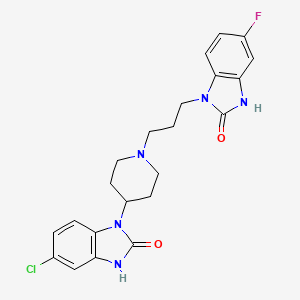
Benzimidazole, 4-bromo-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 4-bromo-2-(trifluoromethyl)- is a heterocyclic aromatic compound that has seen a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. It is a synthetic compound that has been used as an intermediate in the synthesis of a variety of heterocyclic compounds. It has also been used as a starting material for the synthesis of a range of pharmaceuticals, agrochemicals, and other compounds. The compound is also of interest due to its potential as a bioactive agent, as it has been shown to possess a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- Benzimidazole derivatives, including 4-bromo-2-(trifluoromethyl)-, have been synthesized and tested for their pharmacological activities. These compounds exhibit analgesic, antiplatelet, and antimicrobial activities, as well as inhibitory effects on enzymes like glycogen phosphorylase and dipeptidyl peptidase-4 (Zhukovskaya et al., 2018).
Polyimide Synthesis and Material Properties
- Unsaturated diamine monomers containing benzimidazole and trifluoromethyl groups have been used to synthesize soluble polyimides. These polymers demonstrate high thermal stability and glass transition temperatures, as well as low coefficients of thermal expansion, making them valuable in material science (Choi et al., 2008).
Antibacterial and Anticancer Activities
- Benzimidazole derivatives have been investigated for their antibacterial and anticancer properties. Certain derivatives have shown efficacy against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as tumor inhibition capabilities in cell lines such as HepG2 human hepatocyte carcinoma (Khalifa et al., 2018).
DNA Binding and Antifungal Activity
- Benzimidazole-based metal(II) complexes have been synthesized and characterized for their ability to bind DNA and exhibit antibacterial activity. These compounds have potential applications in the development of new antimicrobial agents (Mahmood et al., 2019).
Antiprotozoal and Anticancer Activity
- Substituted benzimidazoles with trifluoromethyl groups have been synthesized and tested for their antiprotozoal and anticancer activities. They have shown remarkable activity against protozoans like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as against various cancer cell lines (Andrzejewska et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- The primary targets of 4-bromo-2-(trifluoromethyl)benzimidazole are not explicitly mentioned in the available literature. However, benzimidazoles, in general, have been studied for various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
Target of Action
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWJWXZVTVPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216048 |
Source


|
| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6587-23-1 |
Source


|
| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














